

physical properties of 1-Bromo-3,5-bis(trifluoromethyl)benzene

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Compound of Interest

Compound Name:	1-Bromo-3,5-bis(trifluoromethyl)benzene
Cat. No.:	B1265498

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A Technical Guide to 1-Bromo-3,5-bis(trifluoromethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical and chemical properties of **1-Bromo-3,5-bis(trifluoromethyl)benzene** (CAS No: 328-70-1). It is intended as a technical resource for professionals in research and development who utilize this compound as a key building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.^{[1][2]} The unique electronic properties conferred by the two electron-withdrawing trifluoromethyl groups make it a valuable intermediate for creating specialized molecules.^{[1][2]}

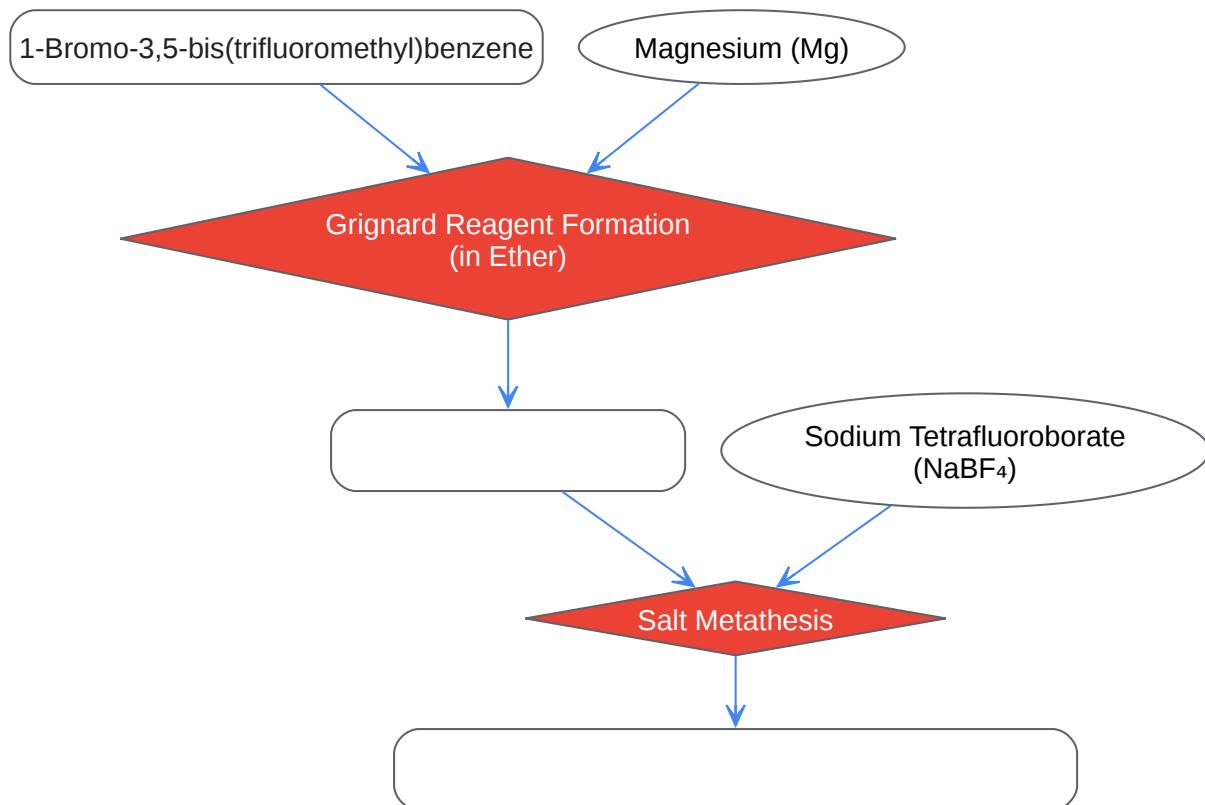
Core Physical and Chemical Properties

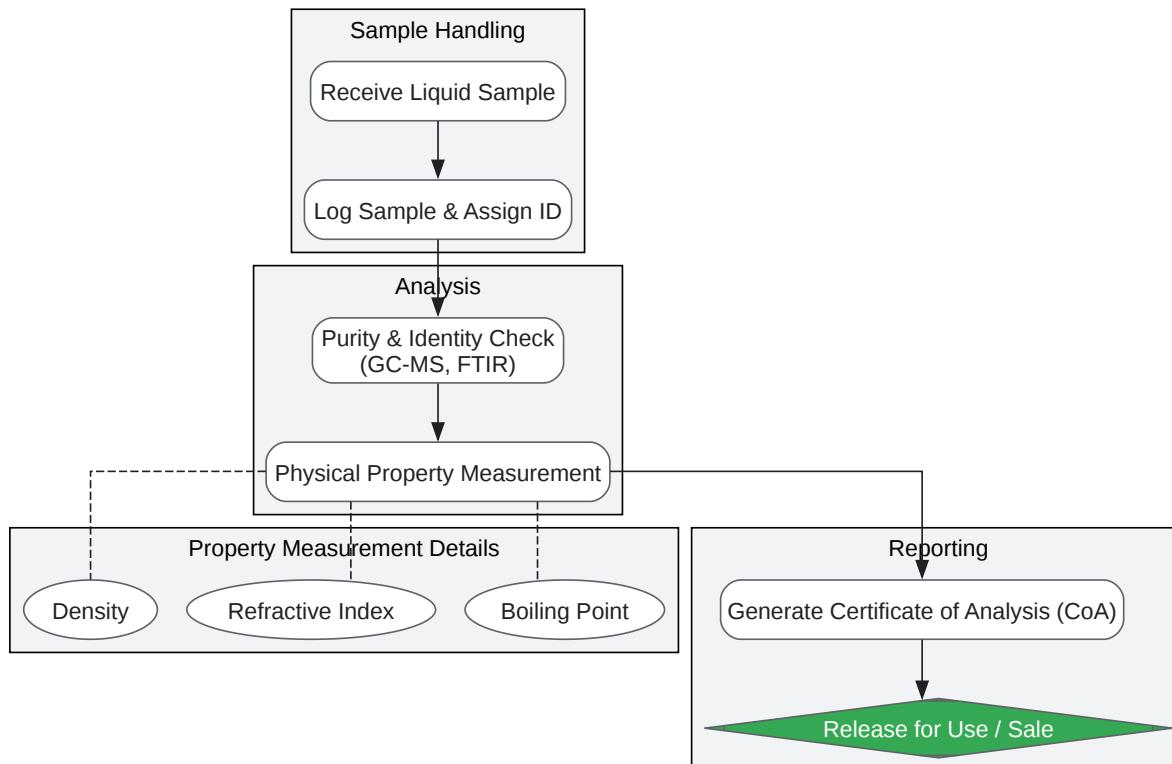
The fundamental properties of **1-Bromo-3,5-bis(trifluoromethyl)benzene** are summarized below. This data is compiled from various chemical suppliers and databases, representing typical specifications for this reagent.

Property	Value	Source(s)
CAS Number	328-70-1	[3] [4]
Molecular Formula	C ₈ H ₃ BrF ₆	[3] [4]
Molecular Weight	293.00 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[3] [5]
Melting Point	-16 °C	
Boiling Point	154 °C (at 760 Torr)	
Density	1.699 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.427 (lit.), 1.4255-1.4295	[3]
Flash Point	> 110 °C (> 230 °F)	
Solubility	Immiscible with water	[7]
InChI Key	CSVCVIHEBDJTCJ- UHFFFAOYSA-N	[3] [4]

Molecular Structure and Synthetic Role

The unique substitution pattern of the benzene ring is central to the reactivity and utility of this compound. The bromine atom provides a reactive site for various coupling reactions, while the two meta-positioned trifluoromethyl groups strongly influence the electronic nature of the ring.



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- To cite this document: BenchChem. [physical properties of 1-Bromo-3,5-bis(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265498#physical-properties-of-1-bromo-3-5-bis-trifluoromethyl-benzene>]

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